Gsk3-IN-3 -

Gsk3-IN-3

Catalog Number: EVT-10986954
CAS Number:
Molecular Formula: C24H35N3O4
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycogen Synthase Kinase-3 Inhibitor 3, commonly referred to as Gsk3-IN-3, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of diseases associated with dysregulated glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a multifunctional serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. The inhibition of GSK-3 has been linked to the treatment of several conditions, including neurodegenerative diseases and cancer.

Source and Classification

Gsk3-IN-3 is classified as a small molecule inhibitor specifically targeting GSK-3 isoforms, namely GSK-3α and GSK-3β. It is synthesized through chemical processes that involve the modification of existing compounds known to interact with GSK-3. The development of Gsk3-IN-3 aims to enhance selectivity and potency compared to earlier inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gsk3-IN-3 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that are chemically modified through various reactions.
  2. Key Reactions: Common reactions include:
    • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form carbon-carbon bonds between aryl halides and boronic acids.
    • Nucleophilic Substitution: Aliphatic nucleophilic substitution reactions are employed for the introduction of functional groups.

The specific synthetic route may vary depending on the desired properties of the final compound, such as solubility and binding affinity.

Molecular Structure Analysis

Structure and Data

Gsk3-IN-3 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with the active site of GSK-3. The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Key structural data includes:

  • Molecular Formula: Typically represented as CxHyNzOw (specific values depend on the synthesized variant).
  • Molecular Weight: Determined through mass spectrometry.
Chemical Reactions Analysis

Reactions and Technical Details

Gsk3-IN-3 undergoes various chemical reactions that are essential for its efficacy as a kinase inhibitor:

  1. Binding Interactions: The compound interacts with the ATP-binding site of GSK-3, competing with ATP for binding.
  2. Phosphorylation Dynamics: By inhibiting GSK-3, Gsk3-IN-3 alters the phosphorylation state of downstream substrates, which can lead to significant biological effects.

The kinetics of these reactions can be studied using enzyme assays to determine parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half maximal inhibitory concentration).

Mechanism of Action

Process and Data

The mechanism of action for Gsk3-IN-3 involves competitive inhibition at the active site of GSK-3. When Gsk3-IN-3 binds to this site, it prevents ATP from binding, thereby inhibiting the phosphorylation of target substrates. This inhibition can lead to:

  • Altered Glycogen Metabolism: Reduced phosphorylation of glycogen synthase results in increased glycogen synthesis.
  • Impact on Signaling Pathways: Inhibition can affect pathways involved in cell proliferation and survival, potentially leading to therapeutic effects in cancer treatment.

Data from kinetic studies provide insights into the efficiency of inhibition and help in optimizing the compound for better therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gsk3-IN-3 exhibits several notable physical and chemical properties:

  1. Solubility: Solubility in aqueous solutions is crucial for biological applications; modifications may enhance solubility.
  2. Stability: Stability under physiological conditions is important for its efficacy; studies often assess metabolic stability in serum.
  3. Melting Point: Characterization through differential scanning calorimetry may provide melting point data relevant for formulation purposes.

Relevant data from physicochemical analyses can guide formulation strategies for drug delivery.

Applications

Scientific Uses

Gsk3-IN-3 has potential applications across various scientific fields:

  1. Neuroscience: Research into neurodegenerative diseases like Alzheimer's disease has highlighted the role of GSK-3 in tau phosphorylation.
  2. Oncology: Its ability to modulate cell signaling pathways makes it a candidate for cancer therapies aimed at inhibiting tumor growth.
  3. Metabolic Disorders: Given its role in glycogen metabolism, it may also be explored for conditions like diabetes.
Molecular Mechanisms of GSK3 Inhibition by GSK3-IN-3

Non-Adenosine Triphosphate Competitive Inhibition Kinetics

Glycogen Synthase Kinase 3 Inhibitor 3 achieves potent inhibition through a mechanism independent of adenosine triphosphate binding site competition. Structural analyses reveal that the compound binds to a topographically distinct pocket adjacent to the catalytic cleft, inducing conformational rearrangements that impede substrate access. This binding mode reduces catalytic efficiency (k~cat~) without altering the Michaelis constant (K~m~) for adenosine triphosphate, consistent with non-adenosine triphosphate competitive kinetics [4] [8]. The inhibitor's affinity for the autoinhibitory pseudosubstrate groove—a region that typically accommodates the phosphorylated N-terminus of Glycogen Synthase Kinase 3—underpins its inhibitory mechanism. Unlike adenosine triphosphate-competitive agents, this binding mode preserves physiological adenosine triphosphate utilization while specifically disrupting Glycogen Synthase Kinase 3-mediated phosphorylation events [1] [4].

Table 1: Kinetic Parameters of Glycogen Synthase Kinase 3 Inhibitor 3 Inhibition

ParameterAdenosine Triphosphate-Competitive InhibitorsGlycogen Synthase Kinase 3 Inhibitor 3
K~m~ (Adenosine Triphosphate)IncreasedUnchanged
V~max~DecreasedDecreased
Binding SiteCatalytic cleftPseudosubstrate groove
Allosteric EffectsMinimalSignificant conformational change

Substrate-Specific Allosteric Modulation

Glycogen Synthase Kinase 3 Inhibitor 3 exhibits remarkable substrate selectivity through allosteric modulation of the kinase's phosphate-binding pocket. This pocket, formed by arginine residues 96, 180, and 205, recognizes primed substrates containing a phosphorylated residue at the P+4 position [1] [4]. Glycogen Synthase Kinase 3 Inhibitor 3 binding induces a dynamic loop rearrangement (residues 206-215) that sterically hinders access for primed substrates like glycogen synthase and tau, while preserving phosphorylation capacity for non-primed substrates such as β-catenin [4] [7]. This differential effect is quantified by kinetic analyses demonstrating a 15-fold reduction in phosphorylation efficiency for primed substrates versus only 2-fold reduction for non-primed substrates at saturating inhibitor concentrations [4]. The inhibitor's allosteric mechanism thus enables pathway-selective suppression—potentially reducing off-target effects compared to global Glycogen Synthase Kinase 3 inhibitors [4] [8].

Mitophagy Induction via Parkin-Dependent Pathways

Through selective inhibition of mitochondrial-localized Glycogen Synthase Kinase 3β, Glycogen Synthase Kinase 3 Inhibitor 3 activates the PTEN-induced putative kinase protein 1/Parkin mitophagy pathway. Glycogen Synthase Kinase 3 normally phosphorylates transcription factor EB at serine 134 and serine 138, restricting its nuclear translocation [2] [5]. Glycogen Synthase Kinase 3 Inhibitor 3 treatment induces transcription factor EB dephosphorylation (≥60% reduction in phospho-serine 134 within 2 hours) and subsequent nuclear accumulation, upregulating mitophagy-associated genes including PTEN-induced putative kinase protein 1, Parkin, and microtubule-associated protein 1 light chain 3 [2] [5]. Concomitant with transcription factor EB activation, Glycogen Synthase Kinase 3 Inhibitor 3 reduces inhibitory phosphorylation of Parkin at serine 96, enhancing its E3 ubiquitin ligase activity and promoting damaged mitochondrial clearance [5]. This dual mechanism positions Glycogen Synthase Kinase 3 Inhibitor 3 as a promising candidate for disorders characterized by mitochondrial dysfunction [2] [8].

Table 2: Key Regulators of Mitophagy Affected by Glycogen Synthase Kinase 3 Inhibitor 3

RegulatorEffect of Glycogen Synthase Kinase 3 Inhibitor 3Functional Consequence
Transcription factor EBDephosphorylation and nuclear translocationLysosomal biogenesis gene upregulation
ParkinReduced serine 96 phosphorylationEnhanced ubiquitin ligase activity
PTEN-induced putative kinase protein 1Transcriptional upregulationMitochondrial damage sensing improved
Microtubule-associated protein 1 light chain 3Increased expressionAutophagosome formation enhanced

Regulation of Glycogen Synthase Kinase 3α/Glycogen Synthase Kinase 3β Isoform Selectivity

Structural analyses reveal that Glycogen Synthase Kinase 3 Inhibitor 3 exhibits a 7.3-fold selectivity for Glycogen Synthase Kinase 3β over Glycogen Synthase Kinase 3α, attributable to differential interactions within the C-terminal lobe. Molecular dynamics simulations indicate stable hydrogen bonding between the inhibitor and threonine 390 of Glycogen Synthase Kinase 3β—a residue absent in Glycogen Synthase Kinase 3α [5] [8]. Additionally, the Glycogen Synthase Kinase 3β-specific loop (residues 313-322) undergoes conformational stabilization upon inhibitor binding, contributing to enhanced complex stability [5]. This selectivity profile is functionally significant, as evidenced by Glycogen Synthase Kinase 3 Inhibitor 3's preferential reduction of tau phosphorylation (primarily mediated by Glycogen Synthase Kinase 3β) over β-catenin regulation (redundantly controlled by both isoforms) [5] [7]. The inhibitor's differential effects extend to subcellular distribution, with greater inhibition observed in mitochondria and synapses where Glycogen Synthase Kinase 3β predominates [5] [8].

Protein-Protein Interaction Disruption in Signaling Complexes

Glycogen Synthase Kinase 3 Inhibitor 3 effectively disrupts Glycogen Synthase Kinase 3's incorporation into multimeric signaling complexes by targeting the hydrophobic docking site utilized by scaffold proteins. Surface plasmon resonance studies demonstrate that the inhibitor competitively displaces Axin with a half-maximal inhibitory concentration of 120 nanomolar, reducing Axin-Glycogen Synthase Kinase 3β binding by 85% at saturation [1] [4]. This disruption destabilizes the β-catenin destruction complex, decreasing β-catenin phosphorylation by only 20-30% despite substantial Glycogen Synthase Kinase 3 inhibition—highlighting the complex-dependent nature of substrate targeting [1] [6]. Similarly, Glycogen Synthase Kinase 3 Inhibitor 3 interferes with presenilin-1 binding in neuronal cells, reducing amyloid precursor protein processing independent of catalytic inhibition [5] [8]. These findings illustrate how targeted disruption of protein-protein interactions enables pathway-selective modulation of Glycogen Synthase Kinase 3 signaling, potentially avoiding global signaling alterations associated with conventional inhibitors [4] [6].

Properties

Product Name

Gsk3-IN-3

IUPAC Name

N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

Molecular Formula

C24H35N3O4

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C24H35N3O4/c1-3-5-6-7-8-9-10-11-12-17-20(28)25-26-23(30)21-22(29)18-15-13-14-16-19(18)27(4-2)24(21)31/h13-16,29H,3-12,17H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

MHKIYMMTEMNCFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.